Strontium titanium oxide (SrTiO3)

Description

Strontium titanate (SrTiO₃) is a perovskite-type oxide (ABO₃ structure) with a cubic crystal system (space group Pm-3m) at room temperature . It exhibits exceptional dielectric permittivity (~300), high thermal stability, and tunable electronic properties, making it a cornerstone material in electronics, photonics, and energy technologies . Key characteristics include:

- Optical Properties: A direct bandgap of 3.2 eV, enabling UV-driven photocatalytic activity .

- Electronic Behavior: Paraelectric at room temperature but shows incipient ferroelectricity at low temperatures (<105 K) .

- Defect Chemistry: Oxygen vacancies and doping (e.g., Nb, La) significantly alter its conductivity and optical responses .

- Applications: Used in capacitors, solid-state fuel cells, photovoltaics, and as a substrate for epitaxial growth of superconductors .

Properties

IUPAC Name |

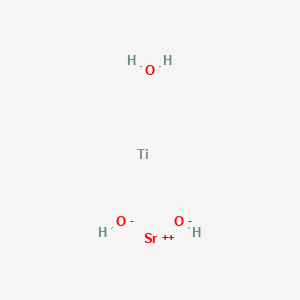

strontium;titanium;dihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Sr.Ti/h3*1H2;;/q;;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZJTWPEQNGTH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ti].[Sr+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O3SrTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Procedure

The DES route employs a eutectic mixture of choline chloride (hydrogen bond acceptor) and malonic acid (hydrogen bond donor) to dissolve strontium and titanium precursors. Titanium(IV) oxide bis(2,4-pentanedionate) serves as a non-volatile titanium source, while strontium nitrate provides the Sr²⁺ ions. Calcination at elevated temperatures (500–800°C) under ambient atmosphere induces crystallization, with ammonia gas evolved during decomposition creating a reducing environment.

Key Findings

-

Defect Engineering : Prolonged calcination (4–8 hours) increases Ti³⁺ concentration and oxygen vacancies (Vₒ), as confirmed by UV-Vis and XPS analyses.

-

Doping Effects : Aluminum doping (Al³⁺) suppresses Ti³⁺ formation, enhancing charge separation efficiency. Solid-state ²⁷Al NMR verified Al occupancy in octahedral sites.

-

Photocatalytic Limitations : Despite Rh/CrₓO₃ or Pt co-catalysts, DES-synthesized SrTiO₃ exhibited low H₂ evolution (EQE 0.0113–0.0173% at 375 nm) due to rapid electron-hole recombination.

Table 1: DES Synthesis Parameters and Outcomes

| Parameter | Value/Range | Effect on Material Properties |

|---|---|---|

| Calcination Time | 4–8 hours | ↑ Ti³⁺, ↑ Vₒ |

| Al Doping | 0.5–1.5 at.% | ↓ Ti³⁺, improved crystallinity |

| Co-catalyst | Rh/CrₓO₃, Pt | Marginal H₂ evolution (0.0173% EQE) |

Sol-Gel Electrospinning for Nanofiber Synthesis

Methodology

A sol-gel precursor solution comprising strontium nitrate and titanium tetraisopropoxide is mixed with polyvinylpyrrolidone (PVP) to form spinable sols. Electrospinning at 15–20 kV produces green fibers, which are calcined at 800–1200°C to yield perovskite SrTiO₃ nanofibers.

Structural and Morphological Insights

-

Fiber Dimensions : Post-calcination at 1000°C, fibers retained cylindrical morphology with diameters of 103 ± 39 nm.

-

Phase Transition : XRD and Raman spectroscopy confirmed tetragonal-to-perovskite transition at 800°C, with full crystallization achieved at 1200°C.

-

Applications : High surface-area nanofibers are promising for catalytic and sensing applications due to their porous architecture.

Solid-State Reaction Route

Process Overview

Stoichiometric mixtures of SrCO₃ and TiO₂ are ball-milled (5–10 hours) and calcined at 900–1200°C. Nickel doping (0.5–1 at.%) is achieved by incorporating NiO into the precursor mix.

Characterization Data

-

Crystallite Size : Undoped SrTiO₃: 42.76 nm; Ni-doped: 59.41 nm.

-

Dielectric Properties : Sintering at 1400°C yielded a dielectric constant of 310–355, lower than single-crystal SrTiO₃ (ε ≈ 3000) due to residual porosity.

-

Doping Impact : Ni²⁺ substitution reduced optical absorption, as evidenced by UV-Vis DRS.

Table 2: Solid-State Reaction Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Milling Duration | 5–10 hours | Amorphous precursors, ↑ sinterability |

| Calcination Temp. | 900–1200°C | Cubic perovskite phase |

| Ni Doping | 0.5–1 at.% | Altered bandgap, ↓ photoactivity |

Sol-Gel Synthesis with Acetate/Isopropoxide Precursors

Synthesis Details

Strontium acetate and titanium isopropoxide react in alcoholic media to form gels, which are dried and calcined at 600–1000°C. This method enables stoichiometric control for SrₙTiₙO₃ₙ+₂ (n = 1–4) phases.

Sintering Behavior

-

Densification Rates : SrTiO₃ > Sr₄Ti₃O₁₀ > Sr₃Ti₂O₇ > Sr₂TiO₄.

-

Particle Size : Ultrafine powders (50–200 nm) with high sinterability above 1000°C.

Microwave-Assisted Hydrothermal Synthesis

Rapid Synthesis Protocol

Rh-doped SrTiO₃ is synthesized in 1 hour using microwave irradiation (200°C, 2.45 GHz). TiCl₄ or TiO₂ precursors influence morphology, with TiCl₄ yielding nanoporous structures.

Photocatalytic Performance

-

H₂ Evolution : Ru/Rh:SrTiO₃ achieved 317 μmol g⁻¹ h⁻¹ under visible light.

-

Morphology Control : TiCl₄-derived catalysts exhibited higher surface area (≈120 m²/g) than TiO₂-based counterparts.

Mechanochemical Processing from Celestite

Chemical Reactions Analysis

Types of Reactions: Strontium titanium dihydroxide hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium titanate (SrTiO3) under specific conditions.

Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

Substitution: Substitution reactions can occur where hydroxide ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various anions or ligands in aqueous or non-aqueous media.

Major Products:

Oxidation: Strontium titanate (SrTiO3).

Reduction: Lower oxidation state compounds of strontium and titanium.

Substitution: Compounds with different anions or ligands replacing hydroxide ions.

Scientific Research Applications

Electronics and Optoelectronics

Substrate for Superconductors:

Strontium titanate is widely used as a substrate for the growth of high-temperature superconductors and other oxide-based thin films due to its excellent lattice matching properties. It serves as a substrate for materials like lanthanum aluminate and rare-earth manganites, facilitating the development of advanced electronic devices such as superconducting quantum interference devices (SQUIDs) and Josephson junctions .

High Dielectric Constant Material:

With a high dielectric constant ranging from 225 to 250, SrTiO₃ is utilized in capacitors and varistors. Its ability to maintain stability at high temperatures makes it suitable for applications in microelectronics .

Photocatalysis

Strontium titanate has gained attention for its photocatalytic properties, particularly in environmental applications like water splitting and pollutant degradation.

Hydrogen Production:

Recent studies have highlighted the potential of SrTiO₃ in photocatalytic water splitting to produce hydrogen. Doping with elements such as aluminum enhances its photocatalytic efficiency by improving charge separation and reducing recombination rates .

Pollutant Degradation:

SrTiO₃ has been shown to effectively degrade organic pollutants in wastewater. The incorporation of metal nanoparticles further enhances its photocatalytic activity, making it a promising candidate for environmental remediation technologies .

Biomedical Applications

Bone Regeneration:

Strontium titanate exhibits significant potential in biomedical applications, particularly in bone regeneration. Studies have demonstrated that SrTiO₃ can enhance osseointegration and promote bone healing due to its biocompatibility and mechanical properties. The release of strontium ions from SrTiO₃ contributes positively to bone remodeling processes .

Synthesis and Characterization:

Research has shown that SrTiO₃ can be synthesized through solid-state reactions and characterized using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). The mechanical properties of SrTiO₃ ceramics indicate superior hardness and compressive strength compared to traditional biomaterials like hydroxyapatite .

Solid Oxide Fuel Cells

Strontium titanate's mixed ionic and electronic conductivity makes it an ideal candidate for use in solid oxide fuel cells (SOFCs). Its ability to facilitate the exchange of gas and oxygen ions is critical for efficient energy conversion processes within fuel cells .

Optical Applications

Due to its high refractive index and transparency in the visible range, strontium titanate is utilized in precision optics as a diamond simulant and in various optical components . Its unique optical properties make it suitable for applications in laser technology and photonic devices.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Electronics | Substrate for superconductors; high dielectric constant materials |

| Photocatalysis | Water splitting; pollutant degradation |

| Biomedical Engineering | Bone regeneration; biocompatibility studies |

| Solid Oxide Fuel Cells | Mixed ionic/electronic conductivity for energy conversion |

| Optical Applications | Precision optics; diamond simulants |

Case Studies

-

Photocatalytic Efficiency Enhancement:

A study demonstrated that aluminum-doped strontium titanate significantly increased photocatalytic activity for methylene blue degradation compared to undoped samples. The introduction of aluminum improved charge carrier dynamics, leading to enhanced performance . -

Biomedical Application Research:

Research on strontium titanate's biocompatibility showed that sintered samples exhibited excellent mechanical properties suitable for bone repair applications. The study confirmed that SrTiO₃ promotes cell adhesion and proliferation, making it a viable candidate for orthopedic implants .

Mechanism of Action

The mechanism by which strontium titanium dihydroxide hydrate exerts its effects involves several molecular targets and pathways. The compound can interact with various substrates and catalysts, facilitating chemical reactions through its unique structural and electronic properties. The presence of hydroxide ions and water molecules in the compound’s structure allows for hydrogen bonding and other interactions that enhance its reactivity and functionality .

Comparison with Similar Compounds

Barium Titanate (BaTiO₃)

Key Differences: BaTiO₃ is ferroelectric at room temperature, enabling its use in non-volatile memory, whereas SrTiO₃’s paraelectricity suits tunable microwave devices .

Calcium Titanate (CaTiO₃)

- Structure : Orthorhombic (Pbnm) .

- Properties : Larger bandgap (~3.5 eV), lower dielectric constant (~150), and higher thermal stability.

- Applications : Primarily refractory materials due to its high melting point (>2,000°C) .

Functional Analogs: Photocatalytic Materials

TiO₂ (Anatase) and ZnO

Research Findings :

- SrTiO₃/graphene oxide composites exhibit 2.5× higher charge separation efficiency than pure SrTiO₃, improving toluene degradation .

- Ni(OH)₂-modified SrTiO₃ achieves 2× higher H₂ evolution rates under visible light compared to unmodified SrTiO₃ .

Doped/Composite Forms

Barium Strontium Titanate (Ba₁₋ₓSrₓTiO₃, BSTO)

Performance Data :

- 5% Nb-doped SrTiO₃ achieves electron mobility of ~6 cm²/V·s, surpassing undoped SrTiO₃ (0.1 cm²/V·s) .

- La-doped SrTiO₃ shows 40% higher CO₂ conversion efficiency than pure SrTiO₃ under visible light .

Magnetic and Optical Analogs

SrFe₁₂O₁₉ vs. Oxygen-Deficient SrTiO₃

Tables

Table 1 : Dielectric and Optical Properties of Perovskite Oxides

| Material | Structure | ε (RT) | Bandgap (eV) | Key Application |

|---|---|---|---|---|

| SrTiO₃ | Cubic | ~300 | 3.2 | Tunable capacitors |

| BaTiO₃ | Tetragonal | ~1500 | 3.0 | Ferroelectric memory |

| CaTiO₃ | Orthorhombic | ~150 | 3.5 | Refractory coatings |

Table 2 : Photocatalytic Performance Under UV Light

| Material | H₂ Evolution Rate (µmol/h) | CO₂ Conversion Efficiency (%) | Stability (cycles) |

|---|---|---|---|

| SrTiO₃ | 50 | 25 | >50 |

| SrTiO₃/Ni(OH)₂ | 100 | 40 | >30 |

| TiO₂ | 70 | 30 | <20 |

Biological Activity

Strontium titanium oxide (SrTiO3) is a perovskite oxide that has garnered significant attention in biomedical applications due to its unique properties, including biocompatibility, bioactivity, and potential for enhancing bone regeneration. This article explores the biological activity of SrTiO3, focusing on its synthesis, mechanisms of action, and applications in bone repair.

Synthesis and Characterization

SrTiO3 can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and laser-engineered net shaping (LENS™). The incorporation of strontium into titanium-based materials is crucial as it enhances their biological activity. For instance, studies have shown that SrTiO3 coatings on titanium substrates improve mechanical properties and corrosion resistance while promoting osteoconductivity.

Table 1: Synthesis Methods of SrTiO3

| Method | Description | Advantages |

|---|---|---|

| Sol-Gel Process | A chemical solution is used to form a gel and heat-treated. | High purity and homogeneity. |

| Hydrothermal Synthesis | Involves reactions in an aqueous solution under high pressure. | Control over particle size and morphology. |

| LENS™ | Laser-based method for coating deposition. | Precise control over composition and thickness. |

Biological Activity

The biological activity of SrTiO3 is primarily attributed to its ability to enhance osteoblast proliferation and differentiation while inhibiting osteoclast activity. This dual action is vital for effective bone regeneration.

- Osteoblast Proliferation : SrTiO3 promotes the adhesion and proliferation of osteoblasts (bone-forming cells). Studies indicate that strontium ions released from SrTiO3 coatings stimulate the replication of osteoblasts, enhancing bone formation processes.

- Inhibition of Osteoclasts : Strontium has been shown to reduce the activity and number of osteoclasts (bone-resorbing cells), thus decreasing bone absorption rates. This balance between osteoblasts and osteoclasts is crucial for maintaining bone density.

- Enhanced Bioactivity : The porous structure of SrTiO3 coatings facilitates better integration with bone tissue, leading to improved osseointegration compared to traditional titanium implants.

Case Studies

Several studies have investigated the effects of SrTiO3 in various biomedical contexts:

- Study 1 : A study conducted by Offermanns et al. (2018) demonstrated that strontium-doped titanium dioxide coatings significantly enhanced the proliferation and differentiation of MC3T3-E1 cells, a mouse osteoblastic cell line. The results indicated improved bioactivity compared to pure titanium surfaces .

- Study 2 : Research by Marx et al. (2020) showed that strontium/silver-functionalized titanium surfaces exhibited enhanced healing of bone defects in vivo. The presence of strontium ions promoted osteoblastic phenotypes while also providing antibacterial properties through silver ion release .

- Study 3 : A recent investigation into SrTiO3-incorporated titanium coatings revealed superior mechanical properties and sustained release of strontium ions, which contributed to enhanced bioactivity in vitro .

Research Findings

The following table summarizes key findings from various studies on the biological activity of SrTiO3:

Table 2: Summary of Research Findings on SrTiO3

| Study Reference | Key Findings | Implications |

|---|---|---|

| Offermanns et al., 2018 | Enhanced proliferation of MC3T3-E1 cells on Sr-doped surfaces. | Promising for orthopedic implant applications. |

| Marx et al., 2020 | Improved healing in bone defect models with Sr/Ag coatings. | Potential for dual-functionality in implants. |

| Geng et al., 2022 | Strontium enhances mineralization abilities in osteoblasts. | Supports use in osteoporosis treatment strategies. |

Q & A

Q. How do synthesis methods influence the microstructure and functional properties of SrTiO₃?

SrTiO₃ synthesis routes (e.g., solid-state reaction, sol-gel, hydrothermal, high-energy milling) directly impact crystallinity, defect density, and surface morphology. For example:

- Solid-state reaction requires high temperatures (>1,200°C) and long sintering times, often leading to coarse grains and secondary phases .

- Sol-gel methods enable nanoscale homogeneity but demand precise pH, temperature, and precursor control to avoid amorphous byproducts .

- High-energy ball milling produces fine, reactive powders at lower temperatures but may introduce impurities from milling media .

Methodological guidance: Optimize calcination temperature (e.g., perovskite phase forms at 650°C in sol-gel ) and validate phase purity via XRD/Raman spectroscopy.

Q. What experimental techniques are critical for characterizing SrTiO₃ surface structures?

- Transmission Electron Microscopy (TEM) resolves atomic-scale reconstructions (e.g., (√13×√13)R33.7° on SrTiO₃(001)) but requires careful ion-beam thinning to avoid surface damage .

- X-ray Photoelectron Spectroscopy (XPS) identifies surface composition shifts, such as Sr enrichment or oxygen vacancy concentrations .

- Density Functional Theory (DFT+U) predicts surface stability and electronic states, validated against experimental lattice parameters and bandgaps .

Methodological tip: Combine TEM with low-energy electron diffraction (LEED) to correlate long-range order with local atomic arrangements .

Q. How do oxygen vacancies form in SrTiO₃ thin films, and what methods quantify their diffusion?

Oxygen vacancies arise during high-temperature processing or low-oxygen deposition (e.g., pulsed laser deposition at P(O₂) < 10⁻⁵ mbar ). Depth profiling via Secondary Ion Mass Spectrometry (SIMS) or Elastic Recoil Detection Analysis (ERDA) reveals vacancy gradients, showing substrate-to-film oxygen migration even at room temperature . Experimental design: Use ¹⁸O isotope tracing to track vacancy mobility and correlate with electrical properties (e.g., conductivity ).

Advanced Research Questions

Q. How can surface reconstruction mechanisms in SrTiO₃ be systematically validated?

Conflicting models (e.g., Sr adatoms vs. TiO₂ double-layer reconstructions ) require:

- Controlled annealing : Vary temperature (500–1,000°C) and atmosphere (UHV vs. oxygen-rich) to isolate thermodynamic stabilization pathways .

- In situ monitoring : Use ambient-pressure XPS to track surface stoichiometry changes during reconstruction .

- Statistical validation : Repeat experiments ≥3 times under identical ion-beam polishing conditions (energy, angle) to assess reproducibility .

Q. What strategies enhance the electrocatalytic activity of doped SrTiO₃ for hydrogen oxidation?

- Co-doping : Nb doping increases electronic conductivity, while Gd-doped CeO₂ (CGO) nanoparticles (via surfactant-assisted infiltration) provide catalytic sites. Calcination at 600°C optimizes CGO dispersion .

- Surface engineering : Use atomic layer deposition (ALD) to create nanostructured interfaces with high active surface area .

Data contradiction: Pure Nb-SrTiO₃ exhibits poor activity; nano-composite heterostructures improve performance by orders of magnitude .

Q. How do dislocations and strain fields modulate SrTiO₃’s electrical properties?

Dislocations generate space-charge zones extending 10–100 nm, altering defect concentrations and carrier mobility. Key methods:

- Electrochemical strain microscopy (ESM) : Maps local ionic/electronic transport near dislocations .

- Tracer diffusion experiments : Compare ⁸⁶Sr vs. ¹⁸O diffusion to distinguish cation/anion mobility changes .

Theoretical framework: Combine phase-field modeling with DFT to predict dislocation-induced band bending .

Q. What computational advances improve the accuracy of SrTiO₃ property predictions?

- DFT+U : Corrects self-interaction errors in perovskite oxides. For SrTiO₃, U = 4–6 eV for Ti-3d orbitals reproduces experimental bandgaps (~3.2 eV) and antiferrodistortive angles .

- Machine learning : Trains interatomic potentials on ab initio datasets to simulate defect dynamics at larger scales .

Validation: Benchmark against synchrotron XRD for strain-dependent polarization .

Tables for Quick Reference

Q. Table 1: Synthesis Method Comparison

Q. Table 2: Key Surface Reconstructions of SrTiO₃(001)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.